N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide
Description
N1-(3-Chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is a substituted oxalamide featuring a 3-chloro-4-fluorophenyl group at the N1 position and a 3-(furan-2-yl)-3-hydroxypropyl moiety at the N2 position (Fig. 1). The oxalamide scaffold is widely utilized in medicinal chemistry due to its hydrogen-bonding capacity and structural versatility.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O4/c16-10-8-9(3-4-11(10)17)19-15(22)14(21)18-6-5-12(20)13-2-1-7-23-13/h1-4,7-8,12,20H,5-6H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYDDJVGZDVPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H14ClFN2O4 and a molecular weight of approximately 340.73 g/mol. Its structure includes a chloro-substituted phenyl ring, a fluorine atom, and a furan moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClFN2O4 |
| Molecular Weight | 340.73 g/mol |
| CAS Number | 1396782-31-2 |
The biological activity of N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of multiple functional groups allows for diverse interactions, which may lead to therapeutic effects such as:
- Anti-inflammatory activity : The compound has shown potential in modulating inflammatory pathways.
- Anticancer properties : Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
In Vitro Studies
In vitro studies have demonstrated that N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide can inhibit specific enzyme activities associated with cancer progression. For instance, it was found to inhibit the activity of certain kinases involved in cell signaling pathways that regulate cell proliferation.
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on human cancer cell lines (e.g., breast and prostate cancer) indicated that the compound reduced cell viability in a dose-dependent manner. The IC50 values were reported to be in the micromolar range, suggesting significant potency against these cancer types.
-
Case Study on Anti-inflammatory Effects :
- Another study evaluated the anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. Results showed that treatment with the compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of N1-(3-chloro-4-fluorophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide indicates moderate absorption with potential for metabolic conversion in the liver. Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully understand its safety profile.
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with oxalamide derivatives reported in the literature. Key differences in substituents, physicochemical properties, and inferred biological activities are highlighted.
Substituent Variations and Structural Analogues
Table 1: Substituent Comparison of Oxalamide Derivatives
Key Observations :
- N1 Modifications: The target compound shares a 3-chloro-4-fluorophenyl group with Compound 28, whereas Compound 29 replaces fluorine with a methyl group.
- N2 Modifications : The furan-hydroxypropyl group in the target compound contrasts with the methoxyphenethyl (Compound 28) and pyridine-carboxamide (Compound 1c) groups. The hydroxypropyl moiety may enhance hydrophilicity compared to the lipophilic trifluoromethyl group in Compound 1c .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
